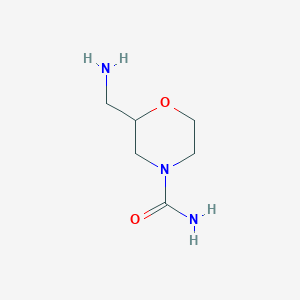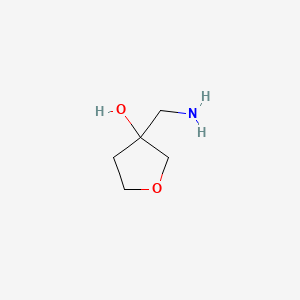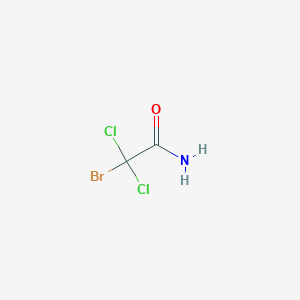
4-Amino-1-ethylcyclohexan-1-ol
Descripción general
Descripción
4-Amino-1-ethylcyclohexan-1-ol, also known as AECH, is an organic compound that has a wide range of applications in the scientific community. It is a colorless, water-soluble liquid, with a sweet, fruity odor and a slightly bitter taste. AECH has been used in a variety of scientific fields, including biochemistry, pharmacology, and materials science. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A study by Asami et al. (2015) explored the use of o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde. This process led to the high enantioselective production of (S)-1-phenyl-1-propanol. The highest catalytic activity was noted using a derivative of (R)-1-(1-phenylethyl)pyrrolidine and cyclohexanone, showcasing the potential of these amino alcohols in asymmetric synthesis (Asami et al., 2015).
Antagonists of Neuroexcitatory Amino Acids
Goldberg et al. (1983) designed and synthesized bicyclic lactones derived from kainic acid, including analogues of 4-amino-1-ethylcyclohexan-1-ol, as potential selective antagonists of neuroexcitatory amino acids. These lactones inhibited the stimulation of Na+ fluxes induced by neuroexcitants such as kainic acid and N-methyl-D-aspartic acid, suggesting their potential application in neuropharmacology (Goldberg, Luini, & Teichberg, 1983).
Asymmetric Strecker Synthesis
Volk and Frahm (1996) conducted asymmetric Strecker synthesis to produce α-quaternary 1-amino-2-methylcyclohexanecarboxylic acids, starting from diastereomeric mixtures of α-amino nitriles. The process included applications of H2SO4, Pd/C H2, and HCl, indicating the usefulness of these amino acids in the synthesis of complex organic compounds (Volk & Frahm, 1996).
Antinociceptive Activities
Masocha, Kombian, and Edafiogho (2016) evaluated the antinociceptive activity of enaminone compounds, including derivatives of this compound, using formalin and hot plate tests in mice. These studies highlight the potential therapeutic applications of these compounds in pain management (Masocha, Kombian, & Edafiogho, 2016).
Ring-Closing Metathesis Synthesis
Cong and Yao (2006) utilized ring-closing metathesis and diastereoselective Grignard reactions to synthesize (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic acid ethyl ester, a functionalized cyclohexene skeleton of GS4104. This demonstrates the compound's potential in the synthesis of complex molecules (Cong & Yao, 2006).
Hydrogen Bonding in Anticonvulsant Enaminones
Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of anticonvulsant enaminones, including derivatives of this compound, to understand their hydrogen bonding patterns. This research provides insights into the structural aspects of these compounds, which could be significant in designing new pharmaceuticals (Kubicki, Bassyouni, & Codding, 2000).
Carboxyl-Protecting Group in Peptide Chemistry
Chantreux et al. (1984) described the use of the 2-(diphenylphosphino)ethyl group as a carboxyl-protecting group in peptide chemistry, showcasing the versatility of this compound derivatives in peptide synthesis (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-amino-1-ethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)5-3-7(9)4-6-8/h7,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGROHHLFCWPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)

![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)

![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)







